methionine enkephalin sulfoxide
Description
Properties
CAS No. |
100929-70-2 |
|---|---|
Molecular Formula |
C15H25ClN2O2 |
Synonyms |
methionine enkephalin sulfoxide |
Origin of Product |
United States |
Biosynthesis and Biotransformation of Methionine Enkephalin Sulfoxide
The conversion of methionine enkephalin to its sulfoxide (B87167) form is a critical modification that can occur both enzymatically and non-enzymatically, particularly under conditions of oxidative stress. This transformation highlights the dynamic nature of peptide function and its susceptibility to the cellular redox environment.
Enzymatic Oxidation Mechanisms of Methionine Enkephalin
The oxidation of the methionine residue in enkephalins can be catalyzed by specific enzymes, underscoring a regulated pathway for this modification.
Identification of Specific Oxidases:
Myeloperoxidase (MPO): This heme-containing enzyme, primarily found in neutrophils, is a key player in the innate immune response. During phagocytosis, activated leukocytes generate hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂•⁻). nih.gov MPO utilizes H₂O₂ to oxidize various substrates, including the methionine in enkephalins. nih.gov The process involves the formation of highly reactive intermediates, Compound I and Compound II, which can directly oxidize methionine. nih.gov
Tyrosinase: This copper-containing enzyme is involved in melanin (B1238610) biosynthesis and can also act on tyrosine-containing peptides like enkephalins. nih.gov Studies have shown that tyrosinase can oxidize enkephalins, demonstrating a good affinity for these peptides, sometimes even higher than for its primary substrate, tyrosine. nih.gov The oxidation primarily targets the tyrosine residue, leading to the formation of a DOPA-containing peptide, but the broader oxidative environment created by tyrosinase activity can also contribute to methionine oxidation. nih.gov
Role of Reactive Oxygen Species (ROS) in Non-Enzymatic Oxidation
Beyond direct enzymatic action, the methionine residue of enkephalin is highly susceptible to oxidation by various reactive oxygen species (ROS). nih.gov This non-enzymatic pathway is particularly relevant in conditions of oxidative stress. nih.gov
ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide anions (O₂•⁻), are byproducts of normal cellular metabolism and can be elevated during inflammation or disease states. nih.govyoutube.com The sulfur atom in methionine is more easily oxidized than other amino acids. wikipedia.org The reaction with ROS can lead to a two-electron oxidation, directly forming methionine sulfoxide. nih.gov In some instances, a one-electron oxidation can occur, generating a methionine radical cation, which can then lead to irreversible protein modifications. nih.gov
Contextual Factors Influencing Sulfoxide Formation
The formation of methionine enkephalin sulfoxide is heavily influenced by the cellular environment, particularly the level of oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. nih.gov
During aging and in various pathological conditions, such as neurodegenerative diseases and chronic inflammation, there is an increased production of ROS. nih.govnih.gov This heightened oxidative environment promotes the non-enzymatic oxidation of methionine residues in proteins and peptides, including enkephalins. nih.gov The accumulation of methionine sulfoxide is often considered a biomarker for oxidative stress. taylorandfrancis.com Furthermore, the presence of other oxidizable substrates, like carbohydrates and lipids, can amplify oxidative damage to proteins in processes known as glycoxidation and lipoxidation, further contributing to methionine sulfoxide formation. nih.gov
Post-Translational Modification Landscape of Opioid Peptides
Opioid peptides like methionine enkephalin are derived from larger precursor proteins, such as proenkephalin A, through a series of post-translational modifications. wikipedia.orgnih.gov These modifications are crucial for generating the final, biologically active peptides and for regulating their function.
The precursor protein undergoes extensive, tissue-specific processing, primarily through cleavage by prohormone convertases at specific basic amino acid sequences. wikipedia.org Beyond proteolytic cleavage, proenkephalin can undergo other modifications such as glycosylation and phosphorylation. nih.gov For instance, studies on recombinant rat proenkephalin have shown that a significant portion is glycosylated, and it can also be phosphorylated on serine residues. nih.gov These modifications can influence the folding, stability, and trafficking of the precursor and the resulting peptides. The oxidation of methionine to methionine sulfoxide is another significant post-translational modification that can occur after the peptide has been cleaved from its precursor. nih.gov
Metabolic Fate and Degradation Pathways of this compound
The biological activity of methionine enkephalin and its sulfoxide derivative is terminated by metabolic degradation. The primary mechanism of inactivation for enkephalins is enzymatic cleavage.
The metabolism of methionine enkephalin is rapid, with studies showing that after incubation with brain tissue extracts, it is quickly degraded, primarily to free tyrosine. nih.gov This degradation is pH and temperature-dependent and is significantly reduced by aminopeptidase (B13392206) inhibitors. nih.gov
Stability Profile Compared to Unoxidized Methionine Enkephalin
The oxidation of the methionine residue to a sulfoxide can alter the peptide's susceptibility to degradation. While methionine sulfoxide itself is a chemically stable modification, its presence can impact the peptide's interaction with degrading enzymes. taylorandfrancis.com
Interestingly, some modifications, such as phosphorylation of the N-terminal tyrosine, have been shown to significantly enhance the proteolytic stability of enkephalins. nih.gov For example, phosphorylated [Met]enkephalin has a much longer half-life when exposed to aminopeptidase M compared to the unmodified peptide. nih.gov While direct comparative degradation kinetics for this compound are less detailed, the alteration of the C-terminal residue by oxidation could potentially influence its recognition and cleavage by carboxypeptidases, thereby altering its stability profile. The reversible nature of methionine oxidation, through the action of methionine sulfoxide reductases, adds another layer of complexity to its metabolic fate, allowing for potential "repair" of the oxidized peptide back to its native form. wikipedia.orgnih.gov
Interactive Data Table: Factors Influencing this compound Formation
| Factor | Description | Key Enzymes/Molecules | References |
| Enzymatic Oxidation | Direct catalysis of methionine oxidation by specific enzymes. | Myeloperoxidase, Tyrosinase | nih.govnih.gov |
| Non-Enzymatic Oxidation | Oxidation by reactive oxygen species (ROS) without direct enzymatic catalysis. | H₂O₂, •OH, O₂•⁻ | nih.govyoutube.com |
| Oxidative Stress | An imbalance favoring the production of ROS over their detoxification, promoting non-enzymatic oxidation. | ROS | nih.govnih.gov |
| Glycoxidation/Lipoxidation | Autoxidation of carbohydrates and lipids that amplifies oxidative damage to proteins. | Glucose, Arachidonate | nih.gov |
Enzymatic Degradation Mechanisms
The primary enzymatic mechanism for the degradation of this compound involves the reduction of the sulfoxide back to its native methionine residue. This restorative process is catalyzed by a class of enzymes known as methionine sulfoxide reductases (Msrs). mdpi.comnih.gov
Research has demonstrated that extracts from various sources, including mammalian tissues such as those from rats, possess the ability to reduce methionine sulfoxide residues in proteins. nih.govnih.gov Furthermore, an enzyme partially purified from Escherichia coli has been shown to effectively reduce the methionine sulfoxide present in oxidized [Met]enkephalin. nih.govnih.gov
In mammals, two main families of methionine sulfoxide reductases, MsrA and MsrB, are responsible for this reduction. mdpi.com These enzymes exhibit stereospecificity in their action:
MsrA stereospecifically reduces the S-epimer of methionine sulfoxide.
MsrB stereospecifically reduces the R-epimer of methionine sulfoxide.
The reduction of this compound by these enzymes effectively reverses the oxidative modification, thereby restoring the original structure and function of the methionine enkephalin peptide. This enzymatic repair mechanism is a key component of the cellular defense against oxidative damage. nih.gov
While direct studies detailing the specific kinetics of MsrA and MsrB on this compound are not extensively available, the established role of these enzymes in reducing methionine sulfoxide in other proteins strongly suggests their involvement in the degradation of this compound. The process is crucial for maintaining the integrity of the endogenous opioid system.
Non-Enzymatic Conversion and Chemical Modifications
Methionine enkephalin can be converted to its sulfoxide form through non-enzymatic oxidation. The sulfur atom in the methionine residue is susceptible to oxidation by various reactive oxygen species (ROS) that are generated during normal cellular metabolism or in response to oxidative stress.
One of the most well-documented chemical modifications of methionine enkephalin involves the use of cyanogen (B1215507) bromide (CNBr). This chemical reagent specifically cleaves the peptide bond at the C-terminus of a methionine residue. nih.govnih.govyoutube.com The reaction proceeds through the formation of a cyanosulfonium salt, which then undergoes intramolecular cyclization to form an iminolactone. Subsequent hydrolysis of the iminolactone results in the cleavage of the peptide chain.
The reaction with cyanogen bromide has been utilized as a method to differentiate between methionine-enkephalin and leucine-enkephalin in tissues for immunocytochemical studies. nih.gov Pre-treatment of tissue sections with cyanogen bromide abolishes the immunoreactivity of antibodies specific to methionine-enkephalin, as the peptide is cleaved and its structure altered. nih.gov
Molecular Interactions and Receptor Pharmacology
Opioid Receptor Subtype Binding Affinity and Selectivity
Methionine enkephalin and its sulfoxide (B87167) derivative interact differently with the major classes of opioid receptors. The parent compound, Met-enkephalin (B1676343), is the primary endogenous ligand for the δ-opioid receptor but also binds with high affinity to the μ-opioid receptor, while showing little affinity for the κ-opioid receptor. wikipedia.orgnih.gov Oxidation of the methionine residue can significantly alter this binding profile and subsequent receptor activation.
Met-enkephalin is a potent agonist at the μ-opioid receptor (MOR), second only to its affinity for the delta receptor. nih.govguidetopharmacology.org It binds with high affinity, with equilibrium experiments indicating two distinct dissociation constants (K_D) of 1.8 nM and 5.8 nM in rat brain membranes. nih.gov
The impact of methionine oxidation on MOR interaction appears to be complex and may depend on the specific analog being studied. One study involving the synthetic analog D-ala2-met5-enkephalinamide (DALA) found that its oxidized form, D-ala2-met-sulfoxide5-enkephalinamide, was 30 times more antinociceptive and up to 40 times more cataleptogenic than the non-oxidized parent compound when administered intraventricularly in rats. nih.gov This suggests a significant enhancement of its opiate activity, which is primarily mediated by MOR. nih.gov In contrast, other research has suggested that for the natural Met-enkephalin, the sulfoxide derivative possesses reduced opiate agonist activity. nih.gov
The enkephalins are considered the primary endogenous ligands for the δ-opioid receptor (DOR), exhibiting their highest affinity for this receptor subtype. wikipedia.orgnih.govmdpi.com Met-enkephalin acts as a potent agonist at the DOR. wikipedia.org However, the formation of methionine enkephalin sulfoxide appears to diminish this interaction. Studies have shown that the sulfoxide derivative has reduced opiate agonist activity, which is largely attributable to its effects at the delta receptor. nih.gov This reduction in activity is significant as the oxidation of Met-enkephalin to its sulfoxide derivative can occur physiologically, for instance by phagocytosing human neutrophils at a site of inflammation. nih.gov
Both Met-enkephalin and its derivatives generally exhibit low affinity for the κ-opioid receptor (KOR). wikipedia.orgnih.gov Studies on the related peptide Met-enkephalin-Arg6-Phe7 (MERF) showed that it possessed very low affinity for kappa2-receptors. nih.gov It is inferred that this compound also maintains a low affinity for this receptor subtype, though direct comparative binding studies are not extensively detailed in the literature.
The oxidation of the methionine residue in enkephalins is a critical modification that alters receptor selectivity and potency, although findings appear contradictory depending on the specific peptide backbone.
On one hand, the oxidation of the synthetic analog D-ala2-met5-enkephalinamide (DALA) to its sulfoxide form, DALA(O), leads to a dramatic increase in opioid activity. nih.gov This enhancement is substantial, with DALA(O) demonstrating 30-fold greater antinociceptive potency and up to 40-fold greater cataleptogenic effects compared to DALA. nih.gov This suggests that for certain enkephalin amides, sulfoxidation significantly boosts potency, likely through enhanced interaction with the μ-opioid receptor.
Conversely, for the naturally occurring Met-enkephalin, oxidation to its sulfoxide derivative by human neutrophils results in a product with reduced opiate agonist activity. nih.gov This process is dependent on the myeloperoxidase-H₂O₂-halide system and confirms that the methionine moiety is the site of oxidation. nih.gov The resulting decrease in activity suggests that this oxidative process, which occurs during inflammation, may serve as a local mechanism to modulate and diminish opioid signaling. nih.gov
Table 1: Comparative Opioid Activity of Methionine Enkephalin Analogs and their Sulfoxides
| Compound | Form | Receptor(s) Implicated | Reported Change in Activity | Reference |
|---|---|---|---|---|
| D-ala2-met5-enkephalinamide | Sulfoxide | Primarily µ-Opioid | 30x more antinociceptive, 40x more cataleptogenic | nih.gov |
Ligand-Receptor Conformational Dynamics and Docking Studies
The interaction of flexible peptides like enkephalins with their receptors is a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov
While specific computational docking studies for this compound are not extensively available in the reviewed literature, research on the parent compound, Met-enkephalin, provides insight into its conformational flexibility, which is crucial for receptor binding.
Computational studies of Met-enkephalin using force fields have identified low-energy configurations that feature a γ-turn centered at the Gly3 residue and a β-turn at the Gly3-Phe4 residues. nih.gov The peptide's conformation is highly sensitive to its environment. nih.gov In dimethyl sulfoxide (DMSO), the preferred structure is folded, featuring an intramolecularly bonded Met-5 NH group. nih.gov However, in an aqueous solution, the peptide favors an equilibrium of unfolded, extended conformations. nih.gov This conformational adaptability allows the peptide to adopt an ideal shape to fit the binding pocket of the opioid receptor, a process known as induced fit. nih.gov The active sites of opioid receptors are described as exposed binding pockets, and the extreme flexibility of enkephalin allows it to meet the receptor's requirements upon entry into this cavity. nih.gov It can be inferred that the addition of a polar sulfoxide group would further influence the peptide's conformational preferences and its interactions within the receptor's binding pocket, though specific models are needed to delineate the precise structural changes.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Methionine enkephalin | Met-enkephalin, MENK, OGF |
| This compound | Met(O)-enkephalin |
| [D-Ala2, Met5]-enkephalinamide | DALA |
| [D-Ala2, Met(O)5]-enkephalinamide | DALA(O) |
| Leu-enkephalin | Leucine-enkephalin |
| Met-enkephalin-Arg-Phe | MERF |
| Tyr-Gly-Gly-Phe-Met | |
| Morphine |
Influence of Methionine Sulfoxidation on Ligand Conformation
Methionine enkephalin is a highly flexible peptide, known to exist as a mixture of numerous conformations in solution with relatively similar energy levels. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) studies on the parent molecule, methionine-enkephalin, have shown that its structure is highly dependent on the solvent environment. For instance, in dimethyl sulfoxide (DMSO), a folded conformation featuring a β-turn is preferred, while studies in membrane-mimicking environments like bicelles suggest the peptide can adopt several conformations, allowing it to bind to both μ- and δ-opioid receptors. nih.govnih.gov
The oxidation of methionine to a sulfoxide introduces two primary alterations:
Increased Steric Bulk: The addition of an oxygen atom to the sulfur increases the size of the side chain.
Altered Polarity: The sulfoxide group is more polar and hydrophilic than the original thioether group of methionine.
These changes are known to have significant effects on the structure and function of proteins. researchgate.net For this compound, these modifications would be expected to alter the equilibrium of its conformational states. The increased polarity could influence interactions with the aqueous environment and the charged or polar regions of the receptor's binding pocket. The greater steric bulk imposes new constraints on the peptide's backbone, potentially favoring certain folded structures over others and altering its ability to adopt the optimal shape for receptor binding. While specific high-resolution structural data for this compound is not extensively detailed in the reviewed literature, the fundamental changes in size and polarity strongly imply a modified conformational landscape compared to the native peptide.
Allosteric Modulation of Opioid Receptors by this compound
Current scientific literature characterizes this compound as a direct agonist for opioid receptors, acting at the same (orthosteric) binding site as methionine enkephalin itself. There is no substantial evidence to suggest that it functions as an allosteric modulator. Allosteric modulators bind to a topographically distinct site on the receptor to influence the binding or efficacy of the primary (orthosteric) ligand. This compound's activity is a result of its own binding to the primary recognition site, where it directly triggers a receptor response. Its function is therefore analogous to its parent compound, albeit with potentially different potency and efficacy. Radioimmunoassays have been developed that specifically distinguish between methionine-enkephalin and its sulfoxide form, indicating that it is a distinct chemical entity recognized in biological systems. wikipedia.org
Receptor Activation and G Protein Coupling Efficacy
The oxidation of the methionine residue significantly impacts the biological activity of enkephalin analogs, suggesting a profound effect on receptor activation and subsequent G-protein coupling. While direct G-protein activation assays for this compound are not widely reported, compelling evidence comes from studies on a closely related synthetic analog, [D-Ala2]-Met-sulfoxide5-enkephalinamide (a stabilized version often referred to as DALA).
A key study compared the in vivo opioid activity of DALA with its oxidized form, DALA-sulfoxide, after intraventricular administration in rats. The results demonstrated a dramatic enhancement in opioid effects upon oxidation of the methionine residue. The sulfoxide analog was found to be approximately 30 times more potent in producing antinociception (pain relief) and up to 40 times more potent in inducing catalepsy compared to its non-oxidized counterpart. nih.gov This substantial increase in potency strongly suggests that the sulfoxide form leads to more efficient receptor activation and/or a stronger G-protein coupling response.
The parent molecule, methionine-enkephalin, is known to be a potent agonist at the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. It activates these G-protein coupled receptors to produce its physiological effects. The enhanced activity of the sulfoxide analog indicates that the conformational changes induced by oxidation may result in a ligand-receptor complex that is more stable or more effective at initiating the intracellular signaling cascade.
Table 1: Comparison of In Vivo Opioid Activity of an Enkephalin Analog and its Sulfoxide Form
| Compound | Relative Antinociceptive Potency | Relative Cataleptic Potency |
|---|---|---|
| D-ala2-met5-enkephalinamide (DALA) | 1x | 1x |
| D-ala2-met-sulfoxide5-enkephalinamide (DALA-sulfoxide) | ~30x | ~40x |
Data derived from a study assessing antinociception and catalepsy in rats. Potency is relative to the non-oxidized DALA compound. nih.gov
This marked increase in biological activity for a closely related analog underscores the critical role that methionine oxidation plays in modulating the efficacy of enkephalin peptides at their receptors.
Cellular and Subcellular Mechanisms of Action
Modulation of Intracellular Signaling Pathways
Methionine enkephalin, and by extension its sulfoxide (B87167) derivative, is presumed to exert its effects by modulating a variety of intracellular signaling cascades upon binding to opioid receptors. These pathways are crucial for a range of cellular processes.
Adenylyl Cyclase Inhibition and Cyclic AMP Levels
Opioid peptides, including methionine enkephalin, are known to interact with G protein-coupled receptors (GPCRs), which can lead to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. While morphine and various opioid peptides have been shown to inhibit noradrenaline-stimulated cAMP formation in the rat cerebral cortex and hypothalamus, they did not affect basal cAMP levels. nih.gov This inhibition is reversed by the opioid antagonist naloxone (B1662785), indicating a receptor-mediated process. nih.gov
In cultured guinea pig nodose ganglion neurons, opioids reverse the forskolin-induced increase in cAMP, suggesting modulation at the level of adenylyl cyclase. nih.gov Furthermore, studies in mouse myeloma NS-1 cells have demonstrated that methionine enkephalin can enhance the activity of protein kinase A (PKA), an enzyme that is activated by cAMP. nih.govnih.gov This effect was observed at concentrations ranging from 0.01 to 10 µM in the cell membrane and 0.1 to 10 µM in the cytosol. nih.gov This suggests that while the primary action of opioid receptor activation is often inhibitory on adenylyl cyclase, the net effect on cAMP-dependent pathways can be complex and context-dependent.
Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK)
The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) cascades, are key signaling routes that regulate cell proliferation, differentiation, and survival. Research indicates that methionine enkephalin can influence these pathways.
In CEM x 174 cells infected with simian immunodeficiency virus (SIV), methionine enkephalin at a concentration of 1 µM was found to elevate the levels of phosphorylated ERK1/2. nih.gov This suggests an activation of the ERK pathway, which was implicated in the prolonged survival of these infected cells. nih.gov
Interestingly, a study on a related but distinct compound, methionine sulfoxide, demonstrated that it could suppress adipogenesis by inhibiting the activity of phosphorylated ERK in the MAPK pathway. nih.gov This finding, while not directly on methionine enkephalin sulfoxide, points to the potential for the oxidized methionine residue to play a regulatory role in MAPK signaling.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activation
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade involved in cell survival, growth, and proliferation. The activation of this pathway is a key event in the cellular response to various stimuli. youtube.comyoutube.com While direct evidence linking this compound to the PI3K/Akt pathway is limited, the general mechanisms of this pathway are well-established. It is often activated downstream of growth factor receptors and other cell surface receptors, leading to the phosphorylation and activation of Akt, which in turn regulates numerous downstream targets. youtube.comyoutube.comnih.gov Given the interconnectedness of cellular signaling, it is plausible that methionine enkephalin could modulate this pathway, though specific research is needed to confirm this.
Intracellular Calcium Dynamics
Methionine enkephalin has been shown to modulate intracellular calcium ([Ca2+]i) levels, a crucial factor in many cellular processes. In isolated parasympathetic neurons from rat intracardiac ganglia, methionine enkephalin (10 µM) evoked a transient increase in intracellular calcium concentration. nih.gov This effect was dependent on the presence of extracellular calcium and was inhibited by the opioid antagonist naloxone, confirming it is a receptor-mediated event. nih.govuq.edu.au The mobilization of intracellular calcium by methionine enkephalin is thought to play a role in neuronal excitability. nih.govuq.edu.au
Further studies have indicated that the enhancement of evoked [Met5]enkephalin release by opioids requires the activation of cholinergic receptors and is linked to elevated cytosolic calcium. nih.gov This suggests a complex interplay between different receptor systems and calcium signaling in the actions of enkephalins. nih.gov
Protein Kinase C (PKC) Activation and Translocation
Protein kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation. Methionine enkephalin has been demonstrated to influence PKC activity. In mouse myeloma NS-1 cells, methionine enkephalin at a concentration of 1 x 10⁻⁷ M enhanced the intracellular activity of PKC. nih.govnih.gov However, at higher concentrations (10⁻⁶ to 10⁻⁵ M), it exhibited a suppressive effect. nih.gov This bimodal, concentration-dependent regulation of PKC activity suggests a complex regulatory mechanism. nih.govnih.gov
In another study involving SIV-infected CEM x 174 cells, methionine enkephalin was also found to elevate PKC activity, which was proposed to be part of a calcium-PKC-MAPK cascade contributing to cell survival. nih.gov The activation of PKC by opioids can also be a factor in the desensitization of opioid receptors. mdpi.com
Beta-Arrestin Recruitment and Receptor Internalization
Beta-arrestins are proteins that play a key role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding, GPCRs are phosphorylated, which promotes the binding of beta-arrestins. This leads to receptor desensitization and often initiates receptor internalization, a process where the receptor is removed from the cell surface.
Endogenous enkephalins are known to recruit beta-arrestins to opioid receptors. nih.gov This recruitment is a critical step in the regulation of opioid receptor signaling and is an area of active research, particularly in the context of developing biased agonists that can selectively activate certain signaling pathways over others to potentially reduce adverse effects. While specific data on beta-arrestin recruitment by this compound is not available, the general principles of enkephalin-mediated receptor regulation would apply.
Cross-Talk with Other Cellular Signaling Networks
The oxidation of methionine to methionine sulfoxide can significantly alter the biological activity of peptides, and while specific research on this compound is limited, the known signaling pathways of its parent compound, methionine enkephalin, provide a foundational understanding. Methionine enkephalin is known to interact with and modulate several key cellular signaling networks, primarily through its binding to opioid receptors. These interactions lead to a cascade of intracellular events that can influence a wide range of cellular functions.
One of the primary signaling cascades influenced by methionine enkephalin is the calcium-protein kinase C (PKC)-mitogen-activated protein kinase (MAPK) pathway . nih.govnih.gov In studies on lymphocytes, methionine enkephalin has been shown to cause a rapid and significant increase in intracellular calcium levels. nih.gov This elevation in calcium can then activate PKC, which in turn phosphorylates and activates downstream targets, including the extracellular signal-regulated kinases (ERK) 1/2, which are part of the MAPK family. nih.gov This pathway is crucial in regulating cell survival and apoptosis. For instance, in SIV-infected lymphocytes, methionine enkephalin-induced activation of the calcium-PKC-MAPK cascade has been linked to prolonged cell survival and a reduction in apoptosis. nih.gov
Another significant signaling pathway that methionine enkephalin engages with is the protein kinase A (PKA) pathway . In mouse myeloma cells, methionine enkephalin has been observed to increase the activity of PKA in both the cytosol and the cell membrane. nih.gov The activation of PKA can have diverse effects on cellular processes, including cell proliferation. nih.gov
Furthermore, proteomics analysis of macrophages treated with methionine enkephalin has revealed interactions with cytokine-cytokine receptor signaling pathways. nih.gov Specifically, protein-protein interaction networks showed close associations between proteins like CCL3, CCL4, and TNFR2, as well as components of receptor-mediated endocytosis pathways. nih.gov This suggests that methionine enkephalin can modulate immune responses through complex cross-talk with chemokine and cytokine signaling networks.
The formation of this compound introduces a post-translational modification that can be reversed by methionine sulfoxide reductases (Msrs). nih.gov This reversible oxidation suggests a potential regulatory switch, analogous to phosphorylation, which could modulate the peptide's interaction with its receptors and downstream signaling partners. nih.gov While direct evidence for this compound is scarce, the general principle of methionine oxidation altering protein function implies that the sulfoxide form may have a different affinity for opioid receptors or may recruit different signaling complexes, thereby altering the cellular response.
| Signaling Pathway | Key Molecules Involved | Observed Effects of Methionine Enkephalin | Potential Implication of Sulfoxidation |
| Calcium-PKC-MAPK Cascade | Ca²⁺, PKC, ERK1/2 | Increased intracellular Ca²⁺, activation of PKC and ERK1/2, promotion of cell survival. nih.gov | Altered receptor affinity or signaling kinetics, potentially dampening or enhancing the pro-survival signal. |
| PKA Pathway | PKA | Increased PKA activity in cytosol and cell membrane, influencing cell proliferation. nih.gov | Modification of the peptide's ability to activate G-protein coupled receptors linked to PKA, thus altering downstream effects. |
| Cytokine Signaling | CCL3, CCL4, TNFR2 | Modulation of chemokine and cytokine receptor interactions, influencing immune cell function. nih.gov | Change in binding to immune receptors, potentially shifting the balance of pro-inflammatory and anti-inflammatory signals. |
Modulation of Gene Expression and Protein Synthesis
The signaling cascades initiated by methionine enkephalin ultimately lead to changes in gene expression and protein synthesis, thereby mediating its diverse biological effects. The activation of transcription factors and the subsequent regulation of target genes are critical downstream events.
Proteomic analysis of macrophages pretreated with methionine enkephalin before influenza A virus infection identified a significant number of differentially expressed proteins. nih.gov Out of 215 identified proteins, 164 were upregulated and 51 were downregulated. nih.gov These proteins were highly enriched in pathways such as "cytokine-cytokine receptor interaction," "phagosome," and "complement and coagulation cascades." nih.gov This indicates that methionine enkephalin can profoundly modulate the expression of genes involved in the immune response, promoting an "antiviral state" in macrophages. nih.gov
In a different context, studies on broilers under heat stress have shown that methionine supplementation can influence the expression of genes related to protein metabolism. Methionine supplementation was found to increase the expression of genes associated with protein synthesis, such as insulin-like growth factor I (IGF-I) and growth hormone receptor (GHR), while decreasing the expression of genes related to protein breakdown, like atrogin-1. While this research focuses on the amino acid methionine rather than the peptide, it highlights the fundamental role of methionine in regulating protein synthesis pathways.
The oxidation of the methionine residue in enkephalin to a sulfoxide can be a critical post-translational modification that influences protein function and, consequently, gene expression. The enzymes responsible for reversing this oxidation, methionine sulfoxide reductases (Msrs), are themselves subject to complex gene expression regulation. nih.govnih.gov In plants, the expression of Msr genes is controlled by a large number of transcription factors, including those involved in plant growth, development, and stress responses. nih.govnih.gov This suggests that the cellular machinery for managing methionine oxidation is intricately linked to gene regulatory networks. Although this data is from plant biology, it underscores the potential for a similar regulatory system in animals, where the oxidation state of methionine enkephalin could be a regulated process influencing its ability to modulate gene expression.
The effect of methionine enkephalin and its analogs on protein expression has also been observed in the rat brain and spleen lymphocytes. mdpi.com Administration of enkephalin analogs led to significant changes in the expression levels of proteins involved in RNA processing and the regulation of cytoskeletal dynamics. mdpi.com In spleen lymphocytes, a high dose of these analogs resulted in extensive modifications in protein expression, particularly an increase in proteins associated with immune responses and apoptotic processes. mdpi.com
| Cellular Context | Key Genes/Proteins Modulated by Methionine Enkephalin | Functional Outcome |
| Macrophages (Influenza A Infection) | Upregulated: 164 proteins (e.g., in cytokine-cytokine receptor interaction, phagosome pathways). Downregulated: 51 proteins. nih.gov | Enhanced antiviral state, promotion of M1 macrophage polarization, activated inflammatory responses, and enhanced phagocytosis. nih.gov |
| Rat Spleen Lymphocytes | Altered expression of proteins involved in RNA processing, cytoskeletal dynamics, immune responses, and apoptosis. mdpi.com | Dose-dependent modifications in cellular homeostasis and immune function. mdpi.com |
| Rat Brain (Cortex and Hippocampus) | Altered expression of proteins involved in various cellular processes. mdpi.com | Region-specific changes in protein profiles, suggesting diverse neurological effects. mdpi.com |
Structure Activity Relationship Sar Studies and Analog Development
Influence of Methionine Oxidation State on Opioid Activity
The oxidation of the methionine residue at position 5 of enkephalin analogues has a significant and, in some cases, dramatic effect on opioid activity. The sulfur atom in methionine can be oxidized to form methionine sulfoxide (B87167) (MetO), a post-translational modification that can alter a peptide's function. hmdb.cawikipedia.org
Research on a stabilized analog of methionine enkephalin, [D-Ala2]-Met5-enkephalinamide (DALA), revealed a substantial enhancement of opioid activity upon oxidation. nih.gov The oxidized form, D-Ala2-Met-sulfoxide5-enkephalinamide, or DALA(O), was synthesized by oxidizing the methionine residue of DALA. nih.gov When tested in rats, DALA(O) was found to be approximately 30 times more potent in producing an antinociceptive (pain-relieving) effect and up to 40 times more potent in inducing catalepsy compared to its non-oxidized counterpart, DALA. nih.gov These findings clearly demonstrate that for certain stabilized enkephalin amides, oxidation of the terminal methionine markedly increases opiate activity. nih.gov
Conversely, studies on the native Met5-enkephalin peptide have shown that oxidation to its sulfoxide derivative, along with other degradation products, leads to reduced opiate agonist activity. nih.gov The oxidation of native Met5-enkephalin can occur in biological environments, for instance, by phagocytosing human neutrophils, a process dependent on the myeloperoxidase (MPO) system. nih.gov This suggests that the influence of methionine oxidation is highly context-dependent, with the specific backbone of the peptide (native vs. stabilized analog) determining whether the modification enhances or diminishes activity.
Table 1: Comparative Opioid Activity of DALA and its Oxidized Analog DALA(O)
| Compound | Relative Antinociceptive Potency | Relative Cataleptogenic Potency | Source |
|---|---|---|---|
| D-Ala2-Met5-enkephalinamide (DALA) | 1x | 1x | nih.gov |
| D-Ala2-Met-sulfoxide5-enkephalinamide (DALA(O)) | ~30x greater than DALA | ~40x greater than DALA | nih.gov |
Systematic Amino Acid Substitutions and Modifications
Systematic substitution of amino acids within the enkephalin sequence has been a cornerstone of analog development, aiming to create molecules with greater potency and stability.
One of the most effective modifications has been the substitution of glycine (B1666218) at position 2 (Gly2) with a D-amino acid, such as D-Alanine (D-Ala) or D-Serine (D-Ser). ias.ac.in This change confers significant resistance to degradation by aminopeptidases, which are enzymes that cleave the N-terminal Tyr1-Gly2 bond in the native peptide. The introduction of D-Ala in [Met5]-enkephalin results in analogues with a more rigid backbone and enhanced potency. ias.ac.innih.gov
Further modifications at the C-terminus have also proven fruitful. The amidation of the C-terminal carboxyl group (–COOH) to a carboxamide (–CONH2) in [Met5]-enkephalinamide imparts rigidity to the peptide's backbone and enhances its potency. ias.ac.in Other strategies involve attaching more complex chemical groups. For instance, linking a part of the fentanyl structure, specifically the N-phenyl-N-piperidin-4-yl propionamide (B166681) moiety, to the C-terminus of enkephalin-like tetrapeptides has produced novel ligands with very high binding affinities at both µ (mu) and δ (delta) opioid receptors. nih.govnih.gov
Modifications to the phenylalanine residue at position 4 (Phe4) have also been explored. In studies on Leu-enkephalin, substitutions at the meta-position of the Phe4 aromatic ring were shown to regulate receptor affinity and selectivity, demonstrating that this position is a key site for fine-tuning the pharmacological profile. mdpi.com
Table 2: Examples of Systematic Modifications and Their Effects
| Modification Site | Modification Example | Resulting Effect | Source |
|---|---|---|---|
| Position 2 | Substitution of Gly2 with D-Ala | Increased potency and rigidity; resistance to enzymatic degradation. | ias.ac.in |
| C-Terminus | Amidation of the carboxyl group | Increased potency and backbone rigidity. | ias.ac.in |
| C-Terminus | Attachment of a fentanyl-derived moiety | High binding affinity at both µ and δ opioid receptors. | nih.gov |
| Position 4 (in Leu-enkephalin) | Substitution at the meta-position of Phe4 | Regulation of receptor affinity, selectivity, and improved plasma stability. | mdpi.com |
Conformational Analysis of Methionine Enkephalin Sulfoxide Analogues
The three-dimensional shape, or conformation, of an enkephalin analog is critical to its ability to bind to and activate opioid receptors. Conformational analysis of [Met5]-enkephalin and its analogues has been performed using techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography. ias.ac.innih.gov
Native [Met5]-enkephalin is a highly flexible molecule. nih.gov While X-ray studies have observed it in an extended conformation, NMR studies in dimethyl sulfoxide (DMSO) solution suggest a folded structure, specifically a turn at the Gly3 and Phe4 residues. nih.gov However, modifications significantly alter this conformational preference. For example, [Met5]-enkephalinamide, where the C-terminus is amidated, favors a more rigid and extended backbone structure in DMSO, with no evidence of the chain folding seen in the native peptide. ias.ac.in This extended conformation is also observed in the crystal structure of [Leu5]-enkephalin. ias.ac.in
While direct conformational studies specifically on this compound are not extensively detailed in the literature, the known effects of methionine oxidation can provide insight. The conversion of methionine to the more polar methionine sulfoxide introduces a new potential hydrogen bond acceptor at the sulfoxide oxygen. nih.gov This change in polarity and hydrogen bonding capacity would likely alter the peptide's interaction with its solvent environment and could influence the conformational equilibrium between folded and extended structures, thereby affecting its receptor binding properties. The enhanced activity of DALA(O) suggests its conformation may be more favorable for receptor interaction than the non-oxidized form. nih.gov
Design Principles for Enhanced Stability and Receptor Selectivity
A primary goal in designing enkephalin analogues is to overcome the poor bioavailability of the natural peptides, which are rapidly broken down by enzymes. nih.gov Several key design principles have emerged to enhance stability and tune receptor selectivity.
Enzymatic Shielding : The substitution of Gly2 with a D-amino acid (e.g., D-Ala) is a foundational principle for preventing degradation by aminopeptidases. ias.ac.in Similarly, modifications at other positions can protect other cleavage sites. For example, substitutions at the meta-position of Phe4 in Leu-enkephalin analogues were found to slow digestion at the Gly3-Phe4 bond, significantly improving plasma stability. mdpi.com The 3-fluoro derivative of one such analog exhibited a half-life of 82.3 minutes, a substantial increase compared to the parent peptide. mdpi.com
C-Terminal Modification : Altering the C-terminus is another effective strategy. Simple modifications like amidation can increase potency and rigidity. ias.ac.in More complex strategies, such as N-terminal acylation and C-terminal esterification, can increase the lipophilicity of the peptide, which is thought to improve membrane permeability and stability. mdpi.com One such analog, KK-103, demonstrated an extended plasma half-life of 37 hours. mdpi.com
Conformational Constraint and Receptor Targeting : Attaching large, lipophilic groups, such as those derived from fentanyl, can serve multiple purposes. nih.govnih.gov These groups can increase stability and bioavailability while also providing additional points of contact with the opioid receptor, leading to mixed µ/δ agonist profiles. nih.gov This approach aims to create multifunctional ligands that may offer therapeutic advantages. nih.gov Fluorination of the peptide is another advanced strategy used to improve both metabolic stability and distribution to the central nervous system. nih.gov
Table 3: Design Strategies for Enkephalin Analogues
| Design Principle | Example | Desired Outcome | Source |
|---|---|---|---|
| D-Amino Acid Substitution | [D-Ala2]-enkephalins | Increased stability against aminopeptidases, enhanced potency. | ias.ac.in |
| Phe4 Modification | meta-substituted Phe4 (in Leu-ENK) | Increased plasma half-life, tuned receptor selectivity. | mdpi.com |
| N- and C-Terminal Modification | N-pivaloyl acylation, C-terminal methyl ester | Increased lipophilicity and plasma stability (t½ = 37h for KK-103). | mdpi.com |
| C-Terminal Conjugation | Attachment of fentanyl-derived moiety | Enhanced µ/δ receptor affinity, potential for increased bioavailability. | nih.govnih.gov |
Analytical and Methodological Approaches in Methionine Enkephalin Sulfoxide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of methionine enkephalin sulfoxide (B87167), enabling its separation from the parent peptide and other endogenous molecules. These techniques are pivotal for accurate quantification and for obtaining pure samples for further structural analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of methionine enkephalin and its sulfoxide derivative. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The increased polarity of methionine enkephalin sulfoxide compared to methionine enkephalin typically results in a shorter retention time on a reversed-phase column.
Various HPLC methods have been developed for the analysis of enkephalins and related oxidized forms. For instance, a direct and simultaneous HPLC/UV determination of methionine and methionine sulfoxide has been described following enzymatic hydrolysis of proteins. nih.gov This method utilizes a gradient elution reversed-phase system with UV detection at 214 nm and 280 nm. nih.gov Another approach for measuring enkephalins involves HPLC with electrochemical detection, which allows for the simultaneous measurement of met-enkephalin (B1676343) and other opioid peptides in small sample volumes. nih.gov
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also proven effective. For example, a Primesep 100 mixed-mode column can be used to separate highly polar compounds like amino acids and their derivatives. sielc.com The selection of the column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.
Table 1: Exemplary HPLC Methods for Methionine and Methionine Sulfoxide Analysis
| Analytical Target | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Methionine and Methionine Sulfoxide | Reversed-Phase C18 | Gradient of acetonitrile (B52724) and water with trifluoroacetic acid (TFA) | UV (214 nm, 280 nm) | nih.gov |
| Met-Enkephalin, Leu-Enkephalin, Endomorphins | Not specified | Not specified | Electrochemical | nih.gov |
| Methionine Sulfoxide | SIELC® Primesep 100 (Mixed-Mode) | Acetonitrile/water gradient with a buffer | UV | nih.gov |
| DMSO and Glycine (B1666218) (as polar analogues) | Primesep 100 (Mixed-Mode) | Acetonitrile/water/TFA gradient | UV (210 nm) | sielc.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This hybrid technique is the gold standard for the definitive identification and quantification of this compound in complex biological samples, such as plasma and tissue extracts. nih.govnih.gov
The methodology typically involves an initial protein precipitation step, followed by ultra-performance liquid chromatography (UPLC) for rapid separation. nih.gov The eluent from the LC column is then introduced into the mass spectrometer. Quantification is often achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated peptide) is selected and fragmented, and a specific product ion is monitored. The use of a stable isotope-labeled internal standard, such as a synthetic methionine enkephalin with incorporated heavy isotopes, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.govnih.gov
LC-MS/MS methods have been validated for the simultaneous quantitative analysis of methionine-enkephalin and leucine-enkephalin in human plasma with limits of quantitation in the picogram per milliliter range. nih.gov These sensitive methods are essential for studying the pre-analytical stability of enkephalins and ensuring reliable results in clinical analyses. nih.gov Furthermore, LC-MS-based peptide mapping is instrumental in accurately determining the levels of methionine sulfoxide in proteins, helping to distinguish between in-vivo oxidation and artificial oxidation during sample preparation. nih.gov
Table 2: Key Parameters in LC-MS/MS Methods for Enkephalin Analysis
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Sample Preparation | Protein precipitation from plasma | Acetonitrile precipitation | nih.govresearchgate.net |
| Chromatography | UPLC with a reversed-phase column | C18 column | nih.govresearchgate.net |
| Ionization | Electrospray Ionization (ESI) | ESI positive mode | sigmaaldrich.com |
| Mass Analysis | Triple Quadrupole (QqQ) | MRM mode | nih.govresearchgate.net |
| Internal Standard | Stable isotope-labeled peptide | Labeled Methionine-Enkephalin | nih.gov |
| Limit of Quantitation | 10 pg/mL for Met-Enkephalin | In human plasma | nih.gov |
Spectroscopic Methods for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Both one-dimensional (1D) and multidimensional (2D) ¹H NMR experiments are used to study the conformation of methionine enkephalin and its derivatives. nih.govnih.gov Parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide detailed information about the peptide's backbone and side-chain orientations. ias.ac.in
Studies have shown that the conformation of methionine enkephalin is highly dependent on the solvent environment. nih.gov In aqueous solution, it tends to exist as an equilibrium of unfolded conformations, while in a less polar solvent like dimethyl sulfoxide (DMSO), a folded structure is preferred. nih.gov The oxidation of the methionine residue to a sulfoxide introduces a new chiral center and changes the local electronic environment, which can be detected by NMR.
¹³C NMR spectroscopy is particularly useful for identifying methionine sulfoxide. The ¹³C chemical shift of the epsilon-methyl carbon of methionine sulfoxide is significantly downfield (by about 22.6 ppm) from that of the unoxidized methionine. nih.gov This distinct chemical shift difference allows for the direct observation and quantification of methionine oxidation in intact proteins. nih.gov
Table 3: NMR Parameters for the Study of Methionine Enkephalin and its Sulfoxide
| NMR Technique | Information Gained | Application Example | Reference |
|---|---|---|---|
| ¹H NMR (270 MHz, 500 MHz) | Solvent-induced conformational transitions, rotamer populations, intramolecular hydrogen bonding | Study of Met-enkephalin in DMSO/water mixtures | nih.govias.ac.in |
| 2D NMR (COSY, NOESY) | Assignment of resonances, through-bond and through-space proton correlations, evidence for extended or folded backbone | Conformational analysis of [Met⁵]-enkephalinamide in DMSO | nih.govias.ac.in |
| ¹³C NMR | Detection and quantification of methionine oxidation | Determination of methionine sulfoxide in β-galactosidase | nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is dependent on the chiral environment of the peptide backbone and aromatic side chains.
CD spectra can provide information about the presence of ordered structures such as β-turns, which have been proposed for enkephalins in membrane-like environments. nih.gov The oxidation of methionine to methionine sulfoxide can alter the peptide's conformational equilibrium and, consequently, its CD spectrum. For example, in studies of cytochrome c, the conversion of methionine residues to methionine sulfoxide resulted in changes in the CD spectrum, indicating a weakening of the heme crevice structure. nih.gov This suggests that CD spectroscopy can be a valuable tool for monitoring the structural consequences of methionine oxidation in enkephalins.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a gas-phase technique that provides structural information on mass-selected ions. It combines the principles of infrared spectroscopy and mass spectrometry. Ions are trapped in a mass spectrometer and irradiated with an infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to fragmentation. An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavelength.
This technique is particularly well-suited for characterizing the intrinsic structure of peptides and their post-translationally modified forms, free from solvent effects. acs.org IRMPD has been used to study the gas-phase structures of protonated Leu-enkephalin and its fragments. acs.org More specifically, it has been instrumental in identifying the characteristic vibrational signatures of the sulfoxide group in oxidized methionine-containing peptides. nih.gov The diagnostic absorption of the S=O group provides a clear marker for the oxidation of methionine, allowing for its unambiguous identification in isolated peptide ions. nih.govinfn.it
Receptor Binding Assays (e.g., Radioligand Binding, Surface Plasmon Resonance)
Receptor binding assays are fundamental in determining the affinity of this compound for opioid receptors. These assays quantify the interaction between the ligand (this compound) and its receptor, providing insights into how oxidation affects receptor recognition.
Radioligand Binding Assays: This classical technique has been instrumental in the study of opioid peptides. A study successfully developed a sensitive and specific radioimmunoassay (RIA) for this compound. nih.gov In this assay, a radiolabeled version of the compound, such as ¹²⁵I-Met-enkephalin sulfoxide, competes with unlabeled this compound for binding to specific antibodies or receptors. nih.gov The amount of bound radioactivity is then measured to determine the concentration of the unlabeled peptide. nih.gov This particular RIA demonstrated high sensitivity, with a detection limit of 0.02 pmole/tube. nih.gov
Interestingly, the research highlighted that antisera raised against what was thought to be methionine enkephalin were, in fact, more specific for its sulfoxide form, suggesting spontaneous oxidation of the immunogen during preparation. nih.gov The assay showed minimal cross-reactivity with leucine-enkephalin and endorphins, but some cross-reactivity was observed with fragments like Met-enkephalin (2-5) sulfoxide. nih.gov
Cell-Based Functional Assays (e.g., Calcium Flux, Reporter Gene Assays)
Cell-based functional assays are crucial for understanding the downstream cellular effects of this compound binding to its receptor. These assays move beyond simple binding affinity to measure the biological response triggered by the ligand.
Calcium Flux Assays: Many opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger intracellular calcium mobilization. Calcium flux assays utilize fluorescent dyes that are sensitive to calcium concentrations. nih.gov When this compound binds to its receptor and activates the signaling cascade, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured using a fluorometer or a fluorescence microscope. nih.gov This provides a dynamic readout of receptor activation. The development of high-throughput plate readers has made it possible to screen many compounds and generate dose-response curves efficiently. nih.gov
Reporter Gene Assays: These assays are designed to measure the transcriptional activation of specific genes in response to receptor activation. A common approach involves genetically modifying cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. When this compound activates the receptor, the downstream signaling cascade leads to the expression of the reporter gene. The activity of the reporter protein, which is easily measurable, serves as an indirect measure of receptor activation.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods provide invaluable atomic-level insights into the conformational dynamics of this compound and its interaction with opioid receptors.
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govfigshare.com For methionine enkephalin, MD simulations have been used to explore its conformational landscape in different solvent environments, such as water and dimethyl sulfoxide (DMSO). nih.govnih.gov These studies have revealed that enkephalins are highly flexible in aqueous solutions. nih.gov By simulating this compound, researchers can investigate how the addition of the oxygen atom to the methionine side chain alters its conformational preferences and flexibility. This is critical because the peptide's three-dimensional structure is believed to be a key determinant of its receptor binding and activity. nih.gov Simulations can also model the interaction of the sulfoxide peptide with the receptor's binding pocket, helping to predict the binding mode and identify key intermolecular interactions. nih.gov
| MD Simulation Parameters for Met-Enkephalin | |
| System | Met-enkephalin peptide |
| Solvent | TIP3P water molecules |
| Force Field | amber99sb-ildn |
| Non-bonded Method | PME |
| Cutoffs | 1 nm |
| Constraints | Bonds to hydrogen |
| Integrator | Langevin dynamics |
| Temperature | 300K |
| Pressure Control | Monte Carlo barostat |
| Timestep | 2 fs |
| This table is based on parameters used in a study of Met-enkephalin and provides an example of typical simulation conditions. figshare.com |
Techniques for Studying Post-Translational Modifications (e.g., Sulfoxidation)
The oxidation of methionine to methionine sulfoxide is a post-translational modification (PTM) that can significantly impact a protein's or peptide's function. nih.govhmdb.ca Studying this specific PTM requires specialized techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry is a cornerstone for identifying and characterizing PTMs. In a typical proteomics workflow, proteins or peptides are digested into smaller fragments, which are then analyzed by MS. The presence of methionine sulfoxide results in a 16 Da mass shift compared to the unmodified methionine residue. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact location of the sulfoxidation within the peptide sequence. Global proteomics studies have used this approach to identify age- and disease-dependent changes in methionine sulfoxide levels in various tissues. mdpi.com
Immunoassays: As previously mentioned, the development of specific antibodies that recognize this compound allows for its detection and quantification using immunoassays like RIA and ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov These assays are highly sensitive and can be used to measure the levels of the oxidized peptide in biological samples. nih.gov
Enzymatic Assays: The reduction of methionine sulfoxide back to methionine is catalyzed by a class of enzymes called methionine sulfoxide reductases (Msrs). hmdb.ca Enzymatic assays can be used to study the activity of these enzymes and their ability to repair oxidized methionine enkephalin. This provides insights into the potential for reversing this PTM in vivo.
Emerging Research Frontiers and Theoretical Perspectives
Role of Sulfoxidation in Redox Signaling and Protein Regulation
The oxidation of methionine residues to methionine sulfoxide (B87167) (MetO) is an important post-translational modification that can occur under both normal physiological conditions and in states of oxidative stress. nih.gov This conversion, particularly within peptides like methionine-enkephalin (Met-Enk), represents a critical intersection of opioid signaling and cellular redox homeostasis. The sulfur atom in the methionine side chain is susceptible to oxidation by reactive oxygen species (ROS), transforming the thioether into a sulfoxide. This modification introduces a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. hmdb.ca
This sulfoxidation is not merely a random damaging event; it is increasingly recognized as a potential mechanism for redox signaling and regulating protein function. nih.gov In the context of Met-Enk, oxidation to methionine-enkephalin sulfoxide significantly alters its biological activity. Research has shown that the sulfoxide derivative has a reduced affinity for opioid receptors and consequently, diminished opiate agonist activity. nih.gov This alteration of the peptide's function via oxidation is a prime example of redox-dependent protein regulation. nih.govnih.gov
The regulation is made dynamic by the existence of the methionine sulfoxide reductase (Msr) enzyme system, which can reverse the oxidation by converting MetO back to methionine. nih.govnih.gov This enzymatic repair system, comprising MsrA (which reduces the S-epimer) and MsrB (which reduces the R-epimer), suggests that the sulfoxidation of Met-Enk could be a reversible switch, modulating its signaling capacity in response to the local redox environment. nih.gov For instance, in areas of inflammation where ROS production is high, the conversion of Met-Enk to its less active sulfoxide form could serve to modulate local pain signaling. nih.gov
| Parameter | Methionine-Enkephalin | Methionine-Enkephalin Sulfoxide | Key Implication |
|---|---|---|---|
| Opioid Receptor Affinity | Higher | Reduced nih.gov | Oxidation diminishes the primary signaling function of the peptide. |
| Biological Activity | Potent Agonist | Weak Agonist / Inactive nih.gov | Serves as a functional "off-switch" in high oxidative stress environments. |
| Formation Environment | Standard Physiological Conditions | High Oxidative Stress (e.g., Inflammation) nih.gov | Links peptide activity to the cellular redox state. |
| Reversibility | Reversible via Methionine Sulfoxide Reductase (Msr) System nih.govnih.gov | Allows for dynamic regulation of peptide activity based on cellular needs. |
Exploration of Non-Opioid Receptor Mediated Mechanisms
While the primary actions of methionine-enkephalin are mediated through classical opioid receptors (mu, delta, and kappa), the biological role of its sulfoxidized form remains less clear, prompting exploration into mechanisms beyond these traditional pathways. mdpi.comnih.gov The significant reduction in affinity for opioid receptors upon sulfoxidation raises the question of whether methionine-enkephalin sulfoxide is merely an inactive metabolite or if it acquires new functions mediated by different, non-opioid receptor systems. nih.gov
Current research into this area is largely theoretical, but it represents a significant frontier. Hypotheses suggest that the sulfoxide peptide could interact with other receptor types or signaling molecules that are involved in cellular responses to oxidative stress. Given that its formation is directly linked to ROS, it is plausible that it could act as a signaling molecule within redox-sensitive pathways, independent of opioid receptor activation. For example, it might influence the activity of enzymes involved in antioxidant defense or inflammatory processes through novel binding partners. Some studies on opioid peptide analogs have suggested the existence of non-narcotic components to their action, which could involve different receptor mechanisms. capes.gov.br Determining whether methionine-enkephalin sulfoxide has such properties requires further investigation, potentially using experimental models where opioid receptors are blocked by antagonists like naloxone (B1662785) to unmask any non-opioid-mediated effects.
Development of Novel Research Probes and Tools for Studying Sulfoxide Peptides
Advancing the understanding of methionine-enkephalin sulfoxide requires sophisticated tools capable of specifically detecting and quantifying this modified peptide in complex biological samples. The development of such research probes is a critical area of focus.
Specific Antibodies: A significant advancement is the creation of antibodies that can specifically recognize the methionine sulfoxide moiety within a peptide or protein. researchgate.net These antibodies are invaluable for techniques like immunohistochemistry and immunoassays, allowing researchers to visualize the location and measure the levels of sulfoxidized peptides in tissues, such as in brain tissue affected by neurodegenerative diseases. researchgate.net However, improving the sensitivity and specificity of these tools remains an ongoing challenge. nih.gov
Mass Spectrometry: Advanced mass spectrometry techniques are the cornerstone for identifying and quantifying post-translational modifications. These methods allow for the precise determination of the mass shift (+16 Da) corresponding to sulfoxidation on the methionine residue of enkephalin. This enables researchers to distinguish between the native and oxidized forms of the peptide in biological fluids and tissue extracts. mdpi.com
Fluorescent Probes: The development of redox-responsive fluorescent probes offers a dynamic way to study peptide modifications. acs.org While not yet specific to methionine-enkephalin sulfoxide, probes are being designed that can be attached to peptides. acs.orgnih.gov These probes change their fluorescent properties in response to the local redox environment or upon specific enzymatic reactions, providing a potential avenue for real-time imaging of the sulfoxidation process in living cells.
| Tool/Technique | Application | Description |
|---|---|---|
| Anti-Methionine Sulfoxide Antibodies | Detection and Localization | Enables visualization of MetO-containing peptides in tissue sections and quantification via immunoassays. researchgate.net |
| Mass Spectrometry | Identification and Quantification | Precisely identifies the +16 Da mass shift of sulfoxidation, allowing for accurate measurement of the ratio of oxidized to non-oxidized peptide. mdpi.com |
| Redox-Responsive Fluorescent Probes | Live-Cell Imaging | Novel probes that can be conjugated to peptides to report on the redox state and potential modifications in real-time. acs.orgnih.gov |
| Yeast Model Systems | Functional Analysis | Yeast strains lacking Msr genes can be used to study the functional consequences of sulfoxidation and the activity of mammalian reductase enzymes in vivo. nih.gov |
Hypotheses on the Physiological and Pathophysiological Relevance of Endogenous Sulfoxidation
The endogenous formation of methionine-enkephalin sulfoxide is hypothesized to play significant roles in both health and disease, primarily linked to conditions involving inflammation and oxidative stress.
Pathophysiological Relevance:
Inflammation and Pain: During inflammation, immune cells like neutrophils produce a burst of ROS. Studies have shown that these phagocytosing neutrophils can directly oxidize Met-Enk to its sulfoxide form. nih.govcapes.gov.br This leads to the hypothesis that at sites of inflammation, the local conversion of an analgesic peptide (Met-Enk) into an inactive form could contribute to the persistence of pain. nih.gov The process effectively dampens the endogenous pain-relief system precisely where it is needed.
Neurodegenerative Diseases: Oxidative stress is a well-established factor in neurodegenerative diseases such as Alzheimer's disease. mdpi.com The brain is particularly vulnerable to oxidative damage, and proteins modified by oxidation accumulate with age and disease. researchgate.net It is hypothesized that the oxidation of neuropeptides like Met-Enk could be part of this broader pathological process. Decreased activity of the protective MsrA enzyme has been observed in Alzheimer's patient brains, suggesting a diminished capacity to repair such oxidative modifications, which could lead to a loss of function of important neuropeptides and contribute to neuronal dysfunction. researchgate.netmdpi.com
Physiological Relevance:
Redox Sensing and Regulation: Beyond being a marker of damage, the reversible sulfoxidation of Met-Enk may serve a physiological regulatory role. The peptide's activity could be dynamically tuned by the local redox environment, governed by the balance between ROS levels and Msr enzyme activity. nih.gov This would allow the body to modulate opioid signaling in a highly localized and context-dependent manner, linking neurotransmission directly to cellular metabolic state. This reversible modification could be a widespread mechanism for controlling the function of many peptides and proteins. nih.gov
Future Directions in Mechanistic In Vitro and In Vivo Research Models
To test the hypotheses surrounding methionine-enkephalin sulfoxide and move from theoretical perspectives to concrete mechanisms, the development and application of specific research models are essential.
In Vitro Models: Future research will rely on refined cell-based and biochemical assays.
Neuronal Cell Cultures: Using primary neurons or neuronal cell lines to study the effects of exogenously applied methionine-enkephalin sulfoxide on cell signaling, viability, and function, especially in the presence of opioid receptor antagonists to isolate non-opioid effects.
Enzyme-Based Assays: In vitro systems using purified enzymes like myeloperoxidase (to generate the sulfoxide) and methionine sulfoxide reductases (to reverse it) can precisely delineate the kinetics and conditions governing the peptide's oxidation and reduction. nih.govnih.gov
Receptor Binding Assays: Competitive binding studies with a wider range of non-opioid receptors are needed to search for potential alternative binding sites for the sulfoxidized peptide.
In Vivo Models: Animal models are crucial for understanding the physiological and pathophysiological impact in a whole-organism context.
Inflammation Models: Using animal models of acute or chronic inflammation (e.g., arthritis models) to measure the levels of Met-Enk and its sulfoxide form at the site of inflammation and correlate these with pain behaviors.
Neurodegeneration Models: Employing models such as the 5XFAD mouse for Alzheimer's disease to investigate how the balance of Met-Enk and its sulfoxide changes with disease progression and how this correlates with cognitive and pathological markers. mdpi.com
Genetic Models: Creating genetically modified animals with altered expression of methionine sulfoxide reductase enzymes (e.g., MsrA knockout mice) will be instrumental in determining the functional consequences of an inability to repair sulfoxidized peptides like Met-Enk. researchgate.net These models will be key to establishing the in vivo importance of the sulfoxidation-reduction cycle.
Q & A
Q. How can methionine enkephalin sulfoxide be detected and quantified in biological samples?
this compound, an oxidized derivative of methionine enkephalin, can be quantified using reverse-phase high-performance liquid chromatography (HPLC) paired with dabsyl chloride derivatization. This method involves oxidizing methionine residues, derivatizing the sulfoxide with dabsyl chloride, and separating the products via HPLC under optimized solvent conditions (e.g., acetonitrile:acetate buffer gradients) . For trace-level analysis in complex matrices like therapeutic protein formulations, mixed-mode chromatography with UV detection (214 nm) is recommended, achieving limits of quantification (LoQ) as low as 0.03 μg/mL .
Q. What is the biological significance of methionine sulfoxidation in peptides like enkephalins?
Methionine oxidation to sulfoxide in peptides like enkephalins alters their structural and functional properties. For example, oxidation of methionine residues in enkephalins can modulate opioid receptor binding affinity, potentially reducing analgesic efficacy . This modification is reversible via methionine sulfoxide reductases (MSRs), which restore methionine and mitigate oxidative damage .
Q. What experimental protocols are recommended for inducing methionine sulfoxidation in vitro?
Controlled oxidation can be achieved using 30% hydrogen peroxide (H₂O₂) in a DMSO-water mixture (1:2 v/v) at room temperature for 12–24 hours. Post-oxidation, excess H₂O₂ is removed via SEP-PAK® C18 cartridges, and the sulfoxide product is validated using HPLC with dabsyl-Met-R,S-O standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in MSR activity data across different experimental models?
Q. What methodologies enable the separation of methionine sulfoxide diastereomers for mechanistic studies?
A novel supercritical CO₂-based separation technique resolves R- and S-sulfoxide diastereomers with >95% purity. This method leverages differences in sulfoxide-picric acid complex solubility under high-pressure CO₂, enabling structural and functional studies of individual isomers . For routine analysis, chiral HPLC columns (e.g., Chirobiotic T) with isocratic elution (methanol:acetic acid) provide adequate resolution .
Q. How can live-cell methionine sulfoxide dynamics be monitored in real time?
The MetROx biosensor , a genetically encoded ratiometric fluorescent probe, enables real-time tracking of Met-R-O levels in live cells (e.g., HEK293). This sensor uses a circularly permuted GFP linked to Met-R-O-binding domains, producing a fluorescence ratio (488 nm/405 nm) proportional to sulfoxide concentration . Calibration involves parallel HPLC validation of sulfoxide levels .
Methodological Challenges and Solutions
Q. What are the pitfalls in interpreting MSR knockout models, and how can they be mitigated?
MSRB1 knockout models may exhibit compensatory upregulation of other MSRs (e.g., MSRB2/3) or altered selenium metabolism. To minimize confounding effects:
Q. How should researchers validate methionine sulfoxide measurements in oxidized protein therapeutics?
For antibody formulations, use tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled methionine sulfoxide as an internal standard. This approach distinguishes oxidation artifacts from genuine modifications and achieves <5% inter-day variability . Cross-validate with Ellman’s assay for free sulfhydryl groups to rule out disulfide crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
